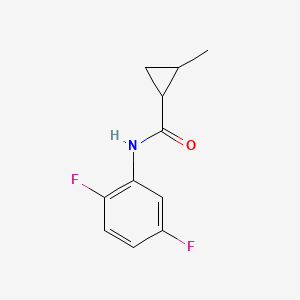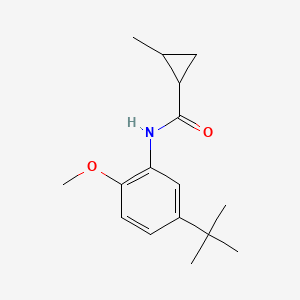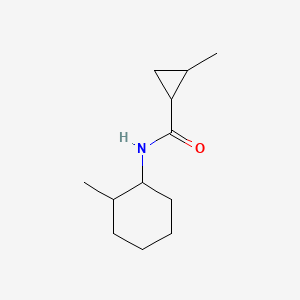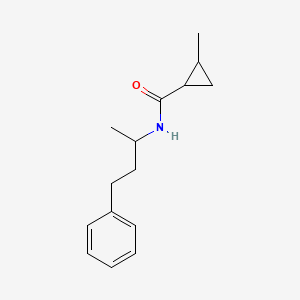![molecular formula C14H19NO2 B4263876 N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4263876.png)
N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide
説明
N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide, also known as O-2050, is a synthetic opioid analgesic that has been developed for scientific research purposes. This compound has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. The purpose of
作用機序
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide involves its binding to the mu-opioid receptor, which is located in the central nervous system and is responsible for mediating the effects of opioids in the body. Once bound to the receptor, this compound activates a series of intracellular signaling pathways that result in the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids, and include analgesia, sedation, respiratory depression, and the potential for addiction and dependence. Additionally, this compound has been found to have antitussive effects, and may be useful in the treatment of cough.
実験室実験の利点と制限
One advantage of using N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide in lab experiments is its high affinity for the mu-opioid receptor, which allows for the precise modulation of opioid signaling pathways. Additionally, this compound has been found to be highly potent, which allows for the use of lower doses in experiments. However, one limitation of using this compound is its potential for addiction and dependence, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide. One direction is the investigation of its potential as a treatment for pain, particularly in cases where traditional opioids are ineffective or have undesirable side effects. Another direction is the study of the role of the mu-opioid receptor in addiction and dependence, and the potential for this compound to be used as a tool in addiction research. Additionally, the development of novel opioids based on the structure of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
科学的研究の応用
N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide has been developed for scientific research purposes and has been used in a variety of studies. This compound has been found to have potent analgesic effects in animal models of pain, and has been used to study the role of the mu-opioid receptor in pain modulation. Additionally, this compound has been used to investigate the effects of opioids on behavior, cognition, and addiction.
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9-7-13(9)14(16)15-10(2)11-5-4-6-12(8-11)17-3/h4-6,8-10,13H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLVKRUTZUTCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4263793.png)
![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263800.png)
![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4263811.png)
![6-bromo-2-(3,4-dimethylphenyl)-N'-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-quinolinecarbohydrazide](/img/structure/B4263817.png)


![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(2-methylcyclopropanecarboxamide)](/img/structure/B4263834.png)


![5'-[(4-chlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide](/img/structure/B4263857.png)
![methyl 2-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4263871.png)
![methyl 2-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4263873.png)
![5-{[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4263884.png)
![6-bromo-2-(3-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4263892.png)